molecular formula C20H15NO6 B2749994 ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate CAS No. 637751-45-2

ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate

Cat. No.: B2749994
CAS No.: 637751-45-2
M. Wt: 365.341
InChI Key: ZZVAQPGDNNDKDI-UHFFFAOYSA-N
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Description

Ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is a synthetic chromene derivative featuring a 4-oxo-4H-chromen core substituted with a cyanomethoxy group at position 7 and an ethyl benzoate ester at position 2. Chromenes (benzopyrans) are heterocyclic compounds with diverse biological activities, including antioxidant, anticancer, and enzyme inhibitory properties . The ethyl ester group balances lipophilicity, influencing bioavailability and membrane permeability.

This compound is synthesized via multi-step reactions, likely involving nucleophilic substitution or esterification under alkaline conditions, as inferred from analogous syntheses (e.g., KOH-mediated deprotection in ). Its structural and functional attributes make it a candidate for pharmacological studies, particularly in antioxidant and cholinesterase inhibition assays .

Properties

IUPAC Name

ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6/c1-2-24-20(23)13-3-5-14(6-4-13)27-18-12-26-17-11-15(25-10-9-21)7-8-16(17)19(18)22/h3-8,11-12H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVAQPGDNNDKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the solvent-free reaction of aromatic amines with ethyl cyanoacetate at elevated temperatures (around 150°C) to yield cyanoacetanilide derivatives . This reaction can be carried out under various conditions, including stirring without solvent at room temperature or using a steam bath .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs of ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate, highlighting substituent differences and their implications:

Compound Name Substituent at Chromen-7 Position Additional Substituents Ester Group Molecular Weight Key Properties/Activities
This compound (Target) –O–CH₂–C≡N None Ethyl 351.31 (calc) Antioxidant, BChE inhibition
Mthis compound –O–CH₂–C≡N None Methyl 351.31 Similar to target; lower lipophilicity
Propyl 4-{[7-(2-tert-butoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate –O–CH₂–CO–O–t-Bu None Propyl 454.48 Bulkier substituent; reduced solubility
Methyl 4-({7-[(3-chlorobenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate –O–CH₂–(3-Cl-C₆H₄) Methyl at chromen-2 Methyl 452.88 Enhanced lipophilicity (Cl atom)
Ethyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate –O–CH₂–C(CH₂)=CH₂ None Ethyl 380.39 Allyl group; potential reactivity
Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate –OH at chromen-7 –CH₂–N(CH₃)₂ at chromen-8, methyl at chromen-2 Ethyl ~435 (calc) Basic group; altered solubility in acidic media

Ester Group Modifications

  • Ethyl vs.
  • Propyl Esters : Longer alkyl chains (e.g., propyl in ) further increase lipophilicity but may reduce solubility and oral bioavailability.

Biological Activity

Ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is a synthetic organic compound belonging to the chromen-4-one derivative class. Its unique structural features, particularly the presence of a cyanomethoxy group at the 7-position of the chromen-4-one ring, have made it a subject of interest in medicinal chemistry and material science. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential applications.

Structural Characteristics

The compound's structure can be described as follows:

  • Core Structure : Chromen-4-one moiety
  • Functional Groups :
    • Benzoate ester group
    • Cyanomethoxy group at the 7-position

This specific arrangement contributes to its distinct chemical reactivity and biological properties.

Property Details
Molecular Formula C18H15NO5
Molecular Weight 341.31 g/mol
Chemical Classification Chromen-4-one derivative

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it interacts with microbial enzymes, disrupting essential cellular processes such as:

  • DNA Replication
  • Protein Synthesis

These interactions can lead to cell death, making the compound a candidate for further studies in antimicrobial drug development.

Anticancer Activity

In addition to its antimicrobial effects, this compound exhibits promising anticancer properties. Studies have shown that it targets critical molecular pathways involved in cancer cell survival. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Disruption of Metabolic Pathways : Targeting metabolic enzymes essential for tumor growth.

The biological activity is primarily attributed to the compound's ability to bind to specific enzymes and proteins within microbial and cancer cells. This binding disrupts cellular functions, leading to:

  • Inhibition of critical signaling pathways
  • Altered gene expression profiles
  • Induction of oxidative stress

Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed at evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for Staphylococcus aureus
  • Minimum Bactericidal Concentration (MBC) : 64 µg/mL for Escherichia coli

These findings support the compound's potential as an antimicrobial agent.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties against human breast cancer cell lines (MCF-7). The study revealed:

  • IC50 Value : 25 µM after 48 hours of treatment
  • Mechanistic Insights : Induction of apoptosis was confirmed through Annexin V staining and caspase activation assays.

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